Cas no 149597-91-1 (3,3-Diphenyl-D-alanine)

3,3-Diphenyl-D-alanine 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-3,3-diphenylpropanoic acid
- 3,3-Diphenyl-D-alanine
- (r)-Biphenylalanine
- B-Phenyl-D-phenylalanine
- D-3,3-Diphenylalanine
- D-DiPhenylalanine
- D-Phenylalanine, β-phenyl-
- D-β-diphenylalanine
- (R)-2-Amino-3,3-diphenylpropionic acid
- H-D-DPH-OH
- Diphenyl-D-alanine
- (R)-DIPHENYLALANINE
- RARECHEM BK PT 0196
- H-D-(3-PHENYL)PHE-OH
- 3-Diphenyl-D-alanine
- D-3,3-Diphenyl-Ala-OH
- (2R)-2-amino-3,3-diphenylpropanoic acid
- H2JAP020MP
- D-Phenylalanine, beta-phenyl-
- (2R)-2-amino-3,3-diphenyl-propionic acid
- (2R)-2-amino-3,3-diphenyl-propanoic acid
- (2R)-2-azanyl-3,3-diphenyl-propanoic acid
- AK111229
- PubChem18699
- beta-Phenyl-D-phenylalanine
- D-PHENYLALANINE, .BETA.-PHENYL-
- (R)-2-Amino-3,3-diphenylpropanoicacid
- .BETA.-PHENYL-D-PHENYLALANINE
- L-3,3-Diphenyl Alanine
- UNII-H2JAP020MP
- Q27447765
- L-3,3'-Biphenylalanine
- MFCD01631990
- 3,3-Diphenyl-D-alanine, >=98.0% (HPLC)
- AC-4456
- SCHEMBL502830
- DS-5145
- AKOS015912122
- EN300-6473070
- 149597-91-1
- CS-W010282
- ?-phenyl-D-phenylalanine
- DB-038085
-
- MDL: MFCD01631990
- インチ: 1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m1/s1
- InChIKey: PECGVEGMRUZOML-CQSZACIVSA-N
- ほほえんだ: O([H])C([C@@]([H])(C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 241.11000
- どういたいしつりょう: 241.11
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 63.3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.1980
- ゆうかいてん: No data available
- ふってん: 389.2±30.0 °C at 760 mmHg
- フラッシュポイント: 189.2±24.6 °C
- 屈折率: 1.611
- PSA: 63.32000
- LogP: 2.93070
- ようかいせい: 未確定
3,3-Diphenyl-D-alanine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
-
危険物標識:
- ちょぞうじょうけん:Room temperature
3,3-Diphenyl-D-alanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A125603-5g |
(R)-2-Amino-3,3-diphenylpropanoic acid |
149597-91-1 | 97% | 5g |
$139.0 | 2025-02-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031316-5g |
3,3-Diphenyl-D-alanine |
149597-91-1 | 98% | 5g |
¥1623 | 2024-05-25 | |
Ambeed | A125603-250mg |
(R)-2-Amino-3,3-diphenylpropanoic acid |
149597-91-1 | 97% | 250mg |
$12.0 | 2025-02-25 | |
Ambeed | A125603-1g |
(R)-2-Amino-3,3-diphenylpropanoic acid |
149597-91-1 | 97% | 1g |
$46.0 | 2025-02-25 | |
abcr | AB165813-1 g |
D-3,3-Diphenylalanine, 99% (H-D-Dip-OH); . |
149597-91-1 | 99% | 1g |
€167.50 | 2023-05-08 | |
abcr | AB165813-5 g |
D-3,3-Diphenylalanine, 99% (H-D-Dip-OH); . |
149597-91-1 | 99% | 5g |
€511.90 | 2023-05-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D98330-5g |
(R)-2-Amino-3,3-diphenylpropanoic acid |
149597-91-1 | 98% | 5g |
¥546.0 | 2023-09-08 | |
Chemenu | CM220309-5g |
(R)-2-Amino-3,3-diphenylpropanoic acid |
149597-91-1 | 97% | 5g |
$224 | 2021-06-09 | |
Apollo Scientific | OR14743-1g |
3,3-Diphenyl-D-alanine |
149597-91-1 | 97% | 1g |
£70.00 | 2025-02-19 | |
Apollo Scientific | OR14743-5g |
3,3-Diphenyl-D-alanine |
149597-91-1 | 97% | 5g |
£349.00 | 2025-02-19 |
3,3-Diphenyl-D-alanine 関連文献
-
Huaimin Wang,Zhaoqianqi Feng,Bing Xu Chem. Soc. Rev. 2017 46 2421
-
Meihui Yi,Weiyi Tan,Jiaqi Guo,Bing Xu Chem. Commun. 2021 57 12870
-
Zhou Ye,Xiao Zhu,Sergio Acosta,Dhiraj Kumar,Ting Sang,Conrado Aparicio Nanoscale 2019 11 266
-
Yen Chin Koay,Jeanette R. McConnell,Yao Wang,Shelli R. McAlpine RSC Adv. 2015 5 59003
-
5. Phosphobisaromatic motifs enable rapid enzymatic self-assembly and hydrogelation of short peptidesMeihui Yi,Jiaqi Guo,Hongjian He,Weiyi Tan,Nya Harmon,Kesete Ghebreyessus,Bing Xu Soft Matter 2021 17 8590
-
Yen Chin Koay,Jeanette R. McConnell,Yao Wang,Shelli R. McAlpine RSC Adv. 2015 5 59003
-
Laura Chronopoulou,Simona Sennato,Federico Bordi,Domenico Giannella,Antonio Di Nitto,Andrea Barbetta,Mariella Dentini,Anna Rita Togna,Giuseppina Ines Togna,Sabina Moschini,Cleofe Palocci Soft Matter 2014 10 1944
3,3-Diphenyl-D-alanineに関する追加情報
Introduction to 3,3-Diphenyl-D-alanine (CAS No. 149597-91-1)
3,3-Diphenyl-D-alanine, with the chemical identifier CAS No. 149597-91-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework featuring a diphenyl group attached to a D-alanine backbone, exhibits intriguing chemical and biological properties that make it a valuable candidate for various research applications.
The molecular structure of 3,3-Diphenyl-D-alanine consists of a central alanine residue where the α-amino group is replaced by a phenyl ring, and the α-carboxylic group is also substituted with another phenyl ring. This bifunctional phenyl substitution imparts distinct electronic and steric effects, influencing its reactivity and interaction with biological targets. The D-configuration of the alanine moiety further distinguishes it from its L-counterpart, often playing a critical role in peptidomimetic design and enzyme inhibition studies.
In recent years, 3,3-Diphenyl-D-alanine has been extensively studied for its potential applications in drug discovery and development. Its structural motif is particularly appealing for designing peptidomimetics—molecules that mimic the behavior of natural peptides but with enhanced stability and bioavailability. The diphenyl group enhances hydrophobic interactions, making this compound a promising scaffold for creating ligands that interact with protein targets.
One of the most compelling areas of research involving 3,3-Diphenyl-D-alanine is its role in enzyme inhibition. Specifically, it has been explored as an inhibitor for enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, studies have demonstrated its potential in modulating the activity of enzymes such as matrix metalloproteinases (MMPs), which are implicated in tumor progression and tissue degradation. The ability of 3,3-Diphenyl-D-alanine to bind to these enzymes with high specificity suggests its utility in developing targeted therapies.
Moreover, the compound's unique structural features make it an attractive building block for synthesizing more complex molecules with tailored biological activities. Researchers have leveraged its scaffold to develop novel inhibitors targeting proteases and kinases—key players in numerous disease pathways. The diphenyl substitution not only enhances binding affinity but also improves pharmacokinetic properties, such as solubility and metabolic stability, which are critical for drug efficacy.
Recent advancements in computational chemistry have further highlighted the potential of 3,3-Diphenyl-D-alanine as a lead compound. Molecular docking studies combined with quantum mechanical calculations have provided insights into its interaction mechanisms with biological targets. These computational approaches have helped refine the structure-activity relationships (SAR) of derivatives derived from CAS No. 149597-91-1, guiding experimental synthesis efforts toward more potent and selective inhibitors.
The pharmaceutical industry has also shown interest in 3,3-Diphenyl-D-alanine due to its versatility in medicinal chemistry. Its incorporation into drug candidates has led to several preclinical studies evaluating their therapeutic potential. For example, derivatives of this compound have been investigated for their anti-inflammatory properties by modulating cytokine production and immune cell signaling pathways. Such investigations underscore the compound's broad applicability across different therapeutic domains.
In addition to its pharmacological relevance, 3,3-Diphenyl-D-alanine has found utility in materials science and nanotechnology. Its ability to form stable complexes with metal ions has been exploited in designing catalysts and sensors. The diphenyl groups facilitate coordination interactions with transition metals, enabling applications in catalytic transformations and molecular recognition systems.
The synthesis of CAS No. 149597-91-1 involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient construction of the diphenyl-substituted alanine backbone. These synthetic strategies not only ensure high yields but also allow for easy modification of the molecular framework, facilitating derivative development.
Future research directions for 3,3-Diphenyl-D-alanine include exploring its role in peptide mimetics beyond enzyme inhibition applications. There is growing interest in using this scaffold to develop molecules that interact with receptors or nucleic acids, expanding its therapeutic scope. Additionally, green chemistry approaches are being adopted to optimize synthetic routes toward sustainability, ensuring minimal environmental impact while maintaining high chemical yields.
In conclusion,3,3-Diphenyl-D-alanine (CAS No. 149597-91-1) stands as a testament to the innovative potential of specialized organic compounds in addressing complex biological challenges. Its unique structural features combined with versatile reactivity make it a cornerstone in peptidomimetic design and enzyme inhibition studies. As research progresses,this compound will continue to inspire new applications across pharmaceuticals、materials science,and beyond,underscoring its enduring significance in scientific endeavors.
149597-91-1 (3,3-Diphenyl-D-alanine) 関連製品
- 98708-80-6(2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid)
- 274262-82-7(D-4-tert-Butylphenylalanine)
- 149597-92-2((S)-2-Amino-3,3-diphenylpropanoic acid)
- 82372-74-5(4-Tert-Butyl-L-phenylalanine)
- 62653-26-3(2-Amino-3,3-diphenyl-propionic Acid)
- 2260-12-0(2-amino-3-phenylbutanoic acid)
- 755724-85-7(D-Phenylalanine,4-(1-methylethyl)-)
- 216007-00-0(L-Phenylalanine,4-(1-methylethyl)-)
- 1213477-09-8((1R)-1-(2-chloro-3,4-dimethoxyphenyl)ethan-1-amine)
- 926215-70-5(N-(3-Amino-2-methylphenyl)-2-methoxyacetamide)
